4-bromo-7-methyl-1H-indole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
Researchers have synthesized novel 3,4-fused tryptophan analogs designed for peptide/peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting the conformational flexibility of the side chain while preserving the amine and carboxylic acid groups for further derivatization (Horwell et al., 1994).
Investigation of Brominated Tryptophan Alkaloids
A study on Thorectandra and Smenospongia sponges yielded new brominated tryptophan derivatives with potential biological activities. These compounds were characterized by NMR data and found to inhibit the growth of Staphylococcus epidermidis, highlighting the chemical diversity and biological relevance of marine-derived substances (Segraves & Crews, 2005).
Expedient Routes to Brominated Indole Building Blocks
The synthesis of brominated 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives has been developed. These are valuable substrates for further elaboration using transition metal-mediated cross-coupling chemistry, demonstrating the utility of brominated indoles in synthetic organic chemistry (Huleatt et al., 2008).
Synthesis of Novel Indole-2-Carboxylic Acids
Methods for synthesizing novel indole-2-carboxylic acids and esters with diverse substituents have been described. These compounds are synthesized through Dieckmann cyclization and Ullmann reactions, highlighting the versatility of indole derivatives in organic synthesis (Unangst et al., 1987).
Regioselective Synthesis of Indole Derivatives
A regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed, demonstrating the strategic importance of this compound in the synthesis of anti-inflammatory naturally occurring compounds like Herdmanine D. This highlights the compound's role as a crucial scaffold in the synthesis of biologically active molecules (Sharma et al., 2020).
Future Directions
: Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. DOI: 10.3389/fchem.2022.975267 : NIST Chemistry WebBook. (2010). 1H-Indole-3-carboxaldehyde, 7-methyl- [Online]. Available at: NIST Chemistry WebBook : Ran, Y., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 67. [DOI: 10.1186/s43094-020-00141-y](https://fjps.springer
properties
IUPAC Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOEESZAACCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methyl-1H-indole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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